molecular formula C24H22N4 B14090667 (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile

(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile

Cat. No.: B14090667
M. Wt: 366.5 g/mol
InChI Key: SJVIAGRCRJUNJG-SDNWHVSQSA-N
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Description

(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile is an organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with a β-keto ester in the presence of a strong acid.

    Introduction of the styryl group: The styryl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.

    Addition of the dimethylamino group: This can be done through nucleophilic substitution reactions.

    Formation of the malononitrile moiety: This can be achieved through a Knoevenagel condensation reaction between the quinoline derivative and malononitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: It can be used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: The compound may be used in bioimaging and as a fluorescent marker for cellular studies.

    Industry: The compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of (E)-2-(2-(4-(Dimethylamino)styryl)-1-ethylquinolin-4(1H)-ylidene)malononitrile involves its interaction with molecular targets through various pathways:

    Fluorescence: The compound’s fluorescence properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths.

    Binding to Biomolecules: The compound may interact with proteins, nucleic acids, and other biomolecules through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as quinine and chloroquine share the quinoline core structure.

    Styryl derivatives: Compounds like styryl dyes and stilbenes have similar styryl moieties.

    Dimethylamino derivatives: Compounds such as dimethylaminobenzaldehyde and dimethylaminopyridine contain the dimethylamino group.

Properties

Molecular Formula

C24H22N4

Molecular Weight

366.5 g/mol

IUPAC Name

2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylquinolin-4-ylidene]propanedinitrile

InChI

InChI=1S/C24H22N4/c1-4-28-21(14-11-18-9-12-20(13-10-18)27(2)3)15-23(19(16-25)17-26)22-7-5-6-8-24(22)28/h5-15H,4H2,1-3H3/b14-11+

InChI Key

SJVIAGRCRJUNJG-SDNWHVSQSA-N

Isomeric SMILES

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1/C=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C#N)C#N)C=C1C=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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